molecular formula C9H20N2O B1218565 1-Octanamine, N-methyl-N-nitroso- CAS No. 34423-54-6

1-Octanamine, N-methyl-N-nitroso-

Cat. No. B1218565
CAS RN: 34423-54-6
M. Wt: 172.27 g/mol
InChI Key: CCSLOEMFOMJAFM-UHFFFAOYSA-N
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Description

1-Octanamine, N-methyl-N-nitroso-, also known as N-Methyloctylamine, Octylamine, N-methyl-, Octylmethylamine, N-Methyl-n-octylamine, Methyloctylamine, N-Octyl-N-methylamine, N-Methyl-N-n-octylamine, and Methyl n-octyl amine , is a chemical compound with the formula C9H21N . Its molecular weight is 143.2697 . It has been detected in hair care products such as shampoos and conditioners that are formulated with lauramine oxide .


Synthesis Analysis

The synthesis of nitrosamines, including 1-Octanamine, N-methyl-N-nitroso-, can be achieved through nitrosation of secondary amines . This process involves the use of N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) in AOT-based microemulsions . The nitrosation reactions take place at the interface of the aggregates .


Molecular Structure Analysis

The molecular structure of 1-Octanamine, N-methyl-N-nitroso- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The formation of 1-Octanamine, N-methyl-N-nitroso- in products such as shampoos and conditioners is a result of reactions of nitrite with diethanolamine and triethanolamine .

Scientific Research Applications

Biotransformation Routes

  • Biotransformation of Nitramines: A study explored the biotransformation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), revealing products such as nitroso derivatives like octahydro-1-nitroso-3,5,7-trinitro-1,3,5,7-tetrazocine. This indicates the potential of microbial cultures in transforming nitramine compounds, which may include 1-Octanamine, N-methyl-N-nitroso- derivatives (Hawari et al., 2001).

Chemical Analysis and Detection

  • Ion-pair Complex Liquid Chromatography for N-Nitrosoamines: A high-performance liquid chromatographic method was developed for determining non-volatile N-nitrosoamines, demonstrating the potential for analytical techniques in detecting and analyzing compounds like 1-Octanamine, N-methyl-N-nitroso- (Ghassempour et al., 2008).

Catalytic Applications

  • Rhodium(III)-catalyzed N-Nitroso-directed C-H Olefination: Research on N-nitroso compounds as directing groups in catalytic processes provides insights into their potential use in synthetic chemistry, which could extend to 1-Octanamine, N-methyl-N-nitroso- related compounds (Liu et al., 2013).

Metabolism and Biodegradation Studies

  • Metabolism of Selective Androgen Receptor Modulators: A study investigating the metabolism of specific modulators found extensive metabolic transformations involving nitro-reduction, indicating the metabolic pathways relevant to similar nitroso compounds (Wu et al., 2006).
  • Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): The study of RDX degradation using zerovalent iron nanoparticles highlights potential methods for degrading related nitroso compounds, including 1-Octanamine, N-methyl-N-nitroso- derivatives (Naja et al., 2008).

Environmental Impact and Monitoring

  • Particulate Nitrosamines in the Atmosphere: Analysis of nitrosamines in atmospheric particulate matter underscores the importance of monitoring environmental levels of similar compounds, such as 1-Octanamine, N-methyl-N-nitroso- (Choi et al., 2020).

Molecular and Cellular Effects

  • Molecular Signatures in Colon Carcinogenesis: Research on the genomic effects of N-nitroso compounds in colon carcinoma cells could be relevant to understanding the molecular impact of 1-Octanamine, N-methyl-N-nitroso- (Hebels et al., 2009).

Microbial Degradation

  • Aerobic Biodegradation of Explosives: A study on the biodegradation of HMX by a specific microbe suggests potential microbial pathways for degrading 1-Octanamine, N-methyl-N-nitroso- related compounds (Nagar et al., 2018).

Safety And Hazards

1-Octanamine, N-methyl-N-nitroso- has been detected in personal care products, such as shampoos and conditioners, and household cleaning products, such as dishwashing liquids and surface cleaners . It is not intentionally added to these products, but may form as a result of the reaction of nitrite with amine compounds .

properties

IUPAC Name

N-methyl-N-octylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-11(2)10-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSLOEMFOMJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955970
Record name N-Methyl-N-octylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octanamine, N-methyl-N-nitroso-

CAS RN

34423-54-6
Record name N-Methyl-N-nitroso-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34423-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosomethyloctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034423546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-octylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSO-N-METHYLOCTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G90K760MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Das, GS Priya, S Soundariya… - Journal of Natural …, 2020 - pdfs.semanticscholar.org
Clitoria ternatea is often known as butterfly pea plant by the natives and is one of the major plants used in Ayurveda and traditional medicine worldwide. It is also used in food and …
Number of citations: 4 pdfs.semanticscholar.org
M Chandran - 2015 - academia.edu
The plant Senna italica looks like plant groundnut in its shape and appearance. It is distributed throughout Tamilnadu, mostly in the paddy field after harvest. This plant is a shrub like in …
Number of citations: 1 www.academia.edu
M Parthasarathy, SE Prince - Life, 2023 - mdpi.com
Andrographis paniculata is a herbal plant used in traditional medicinal approaches to treat various ailments and diseases. Methotrexate (MTX) is a clinically used immunosuppressant …
Number of citations: 5 www.mdpi.com

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